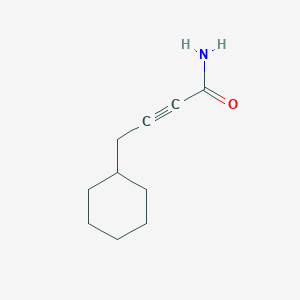![molecular formula C13H10O3 B14188045 1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one CAS No. 922502-99-6](/img/structure/B14188045.png)
1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-4H-furo3,4-cbenzopyran-4-one is a chemical compound that belongs to the class of benzopyran derivatives. This compound is known for its unique structural features, which include a fused furan and benzopyran ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4H-furo3,4-cbenzopyran-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of phenolic compounds and acetylacetone in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired benzopyran derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-4H-furo3,4-cbenzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
1,3-Dimethyl-4H-furo3,4-c
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-4H-furo3,4-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting antiproliferative activity .
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: A closely related compound with a similar benzopyran structure.
2,3-Dimethyl-4H-1-benzopyran-4-one: Another derivative with additional methyl groups.
5-Hydroxy-4H-1-benzopyran-4-one: A hydroxylated derivative with potential biological activities.
Uniqueness
1,3-Dimethyl-4H-furo3,4-cbenzopyran-4-one is unique due to its fused furan and benzopyran ring system, which imparts distinct chemical and biological properties
Properties
CAS No. |
922502-99-6 |
|---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
1,3-dimethylfuro[3,4-c]chromen-4-one |
InChI |
InChI=1S/C13H10O3/c1-7-11-9-5-3-4-6-10(9)16-13(14)12(11)8(2)15-7/h3-6H,1-2H3 |
InChI Key |
GBNNGZHZHSAORG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3OC(=O)C2=C(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


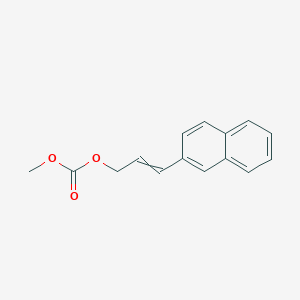
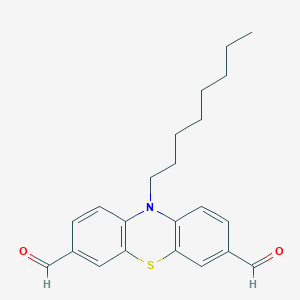
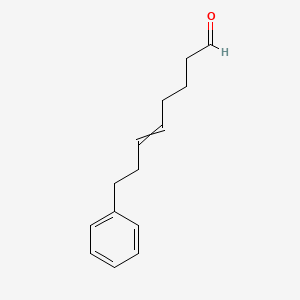
![[3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol](/img/structure/B14187983.png)
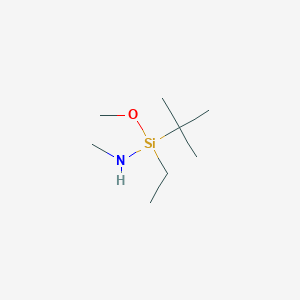
![6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide](/img/structure/B14187991.png)
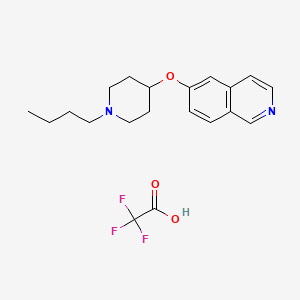
![N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14188013.png)

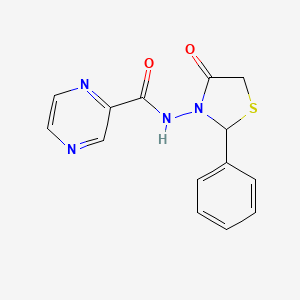
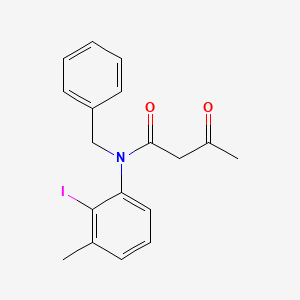
![(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14188042.png)
![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene](/img/structure/B14188049.png)
